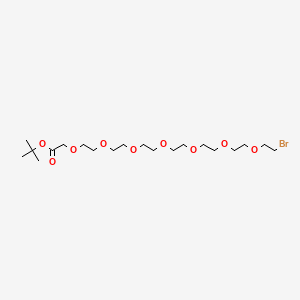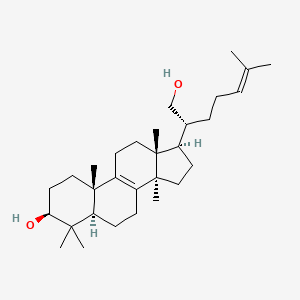
Piperiacetildenafil-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperiacetildenafil-d10 is a labeled analogue of Piperiacetildenafil, primarily used in proteomics research. It is a biochemical compound with the molecular formula C24H21D10N5O3 and a molecular weight of 447.60 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.
Méthodes De Préparation
The synthesis of Piperiacetildenafil-d10 involves several steps, starting with the preparation of the intermediate Piperiacetildenafil. The synthetic route typically includes the reaction of 5-(2-ethoxy-5-piperidinoacetylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with deuterated reagents to introduce deuterium atoms . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium.
Analyse Des Réactions Chimiques
Piperiacetildenafil-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Piperiacetildenafil-d10 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Pharmacological Studies: It serves as an intermediate in the preparation of pyrazolopyrimidinones, which are used in male sexual enhancement formulas.
Biological Research: It is used to investigate the biological activity of piperidine derivatives, which are important in drug design and development.
Mécanisme D'action
The mechanism of action of Piperiacetildenafil-d10 involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the preparation of pyrazolopyrimidinones, which are known to inhibit phosphodiesterase-5 (PDE-5). This inhibition leads to the relaxation of smooth muscle tissues and increased blood flow .
Comparaison Avec Des Composés Similaires
Piperiacetildenafil-d10 is unique compared to other similar compounds due to its deuterium labeling. Similar compounds include:
Piperiacetildenafil: The non-labeled version used in similar research applications.
Sildenafil: A well-known PDE-5 inhibitor used in the treatment of erectile dysfunction.
Tadalafil: Another PDE-5 inhibitor with a longer half-life compared to Sildenafil.
These compounds share similar mechanisms of action but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C24H31N5O3 |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
5-[5-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31)/i6D2,7D2,8D2,12D2,13D2 |
Clé InChI |
SOYQUYOYQKGWNR-JLGIOWRSSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



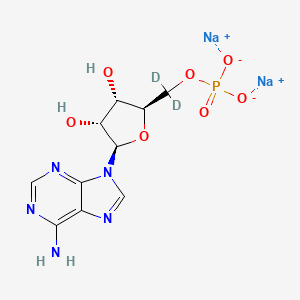
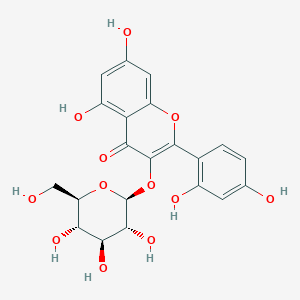

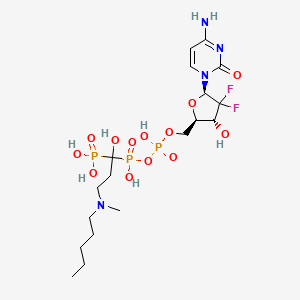
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
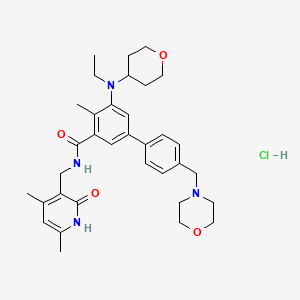
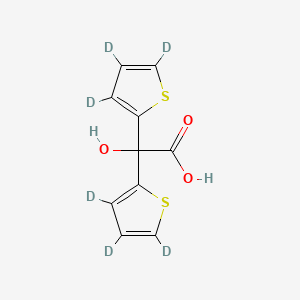
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
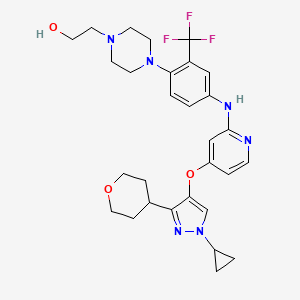
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

